REACTION_CXSMILES
|
[Na].C([CH:4]1[CH2:9][CH2:8][C:7](=[N:10]O)[CH2:6][CH2:5]1)C.O.[CH2:13](O)[CH3:14]>>[CH2:13]([NH:10][CH:7]1[CH2:6][CH2:5][CH2:4][CH2:9][CH2:8]1)[CH3:14] |^1:0|
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C(C)C1CCC(CC1)=NO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for further 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
the temperature below 65° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 1½ h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether (3×250 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases was washed with brine (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethanol (100 mL)
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to dryness in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |